N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide
CAS No.: 6358-10-7
Cat. No.: VC14740271
Molecular Formula: C20H25N3O2S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6358-10-7 |
|---|---|
| Molecular Formula | C20H25N3O2S |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C20H25N3O2S/c1-4-20(2,3)13-5-6-14-15(11-13)26-19(16(14)17(21)24)23-18(25)12-7-9-22-10-8-12/h7-10,13H,4-6,11H2,1-3H3,(H2,21,24)(H,23,25) |
| Standard InChI Key | HRXWOQMFFZXASA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture centers on a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a partially saturated bicyclic system that enhances conformational flexibility compared to fully aromatic analogs. At position 3 of the benzothiophene, a carbamoyl group (-CONH₂) introduces hydrogen-bonding capacity, critical for target engagement. Position 6 is substituted with a 2-methylbutan-2-yl group, a bulky tert-pentyl moiety that likely influences lipophilicity and steric interactions . The pyridine-4-carboxamide appendage at position 2 contributes π-π stacking potential and additional hydrogen-bonding sites .
Table 1: Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide involves multi-step strategies, often beginning with commercially available tetrahydrobenzothiophene precursors. Key steps include:
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Alkylation at Position 6: Introduction of the 2-methylbutan-2-yl group via Friedel-Crafts alkylation or nucleophilic substitution, leveraging tert-pentyl halides or alcohols under acidic conditions .
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Carbamoylation at Position 3: Reaction with cyanogen bromide (BrCN) or urea derivatives to install the carbamoyl moiety .
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Pyridine-4-Carboxamide Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or amide bond formation using pyridine-4-carbonyl chloride .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | AlCl₃, 2-methyl-2-butanol, 80°C | 65–72% |
| Carbamoylation | BrCN, NH₃, DCM, rt | 58–64% |
| Amide Coupling | Pyridine-4-COCl, Et₃N, THF | 45–50% |
Stability and Reactivity
The tert-pentyl group enhances steric protection against oxidative degradation, while the carbamoyl group may render the compound susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies indicate that the compound remains intact in pH 7.4 buffers for >24 hours, suggesting suitability for biological assays.
Biological Activities and Mechanistic Insights
In Vitro Pharmacological Profiling
Although detailed biological data for this specific compound remains limited, structural analogs with tetrahydrobenzothiophene cores exhibit activity against kinases and G-protein-coupled receptors (GPCRs) . The pyridine-4-carboxamide moiety is a common pharmacophore in inhibitors of tyrosine kinases (e.g., EGFR, VEGFR), suggesting potential anticancer applications .
Putative Mechanism of Action
Molecular docking studies on analogous compounds propose that the carbamoyl group forms hydrogen bonds with ATP-binding pockets in kinases, while the tert-pentyl group occupies hydrophobic regions adjacent to the active site . This dual interaction may competitively inhibit kinase activity, disrupting signal transduction pathways in proliferative cells.
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